N-ethyl-2-[(4-methyl-1H-pyrazol-1-yl)acetyl]hydrazinecarbothioamide
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Overview
Description
N~1~-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound featuring a pyrazole ring, a hydrazinecarbothioamide group, and an ethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the cyclocondensation of acetylenic ketones with hydrazines.
Acetylation: The pyrazole derivative is then acetylated using acetic anhydride or acetyl chloride under basic conditions.
Hydrazinecarbothioamide Formation: The final step involves the reaction of the acetylated pyrazole with ethyl hydrazinecarbothioamide under reflux conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to increase yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
N~1~-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring or the hydrazinecarbothioamide group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .
Scientific Research Applications
N~1~-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mechanism of Action
The mechanism of action of N1-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds containing imidazole rings, which also exhibit a wide range of biological activities.
Thiosemicarbazide Derivatives: Compounds with similar hydrazinecarbothioamide groups, known for their antimicrobial and anticancer properties.
Uniqueness
N~1~-ETHYL-2-[2-(4-METHYL-1H-PYRAZOL-1-YL)ACETYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H15N5OS |
---|---|
Molecular Weight |
241.32 g/mol |
IUPAC Name |
1-ethyl-3-[[2-(4-methylpyrazol-1-yl)acetyl]amino]thiourea |
InChI |
InChI=1S/C9H15N5OS/c1-3-10-9(16)13-12-8(15)6-14-5-7(2)4-11-14/h4-5H,3,6H2,1-2H3,(H,12,15)(H2,10,13,16) |
InChI Key |
AZRHNHULQBWSEN-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=S)NNC(=O)CN1C=C(C=N1)C |
Origin of Product |
United States |
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